molecular formula C11H16BNO2 B130249 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 329214-79-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B130249
M. Wt: 205.06 g/mol
InChI Key: XEMDFESAXKSEGI-UHFFFAOYSA-N
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Description

The compound "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a boron-containing chemical that is used as a versatile intermediate in organic synthesis. It is part of a broader class of compounds known as boronic esters, which are commonly employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. These compounds are of significant interest due to their stability and reactivity, which make them valuable in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of boronic esters typically involves the reaction of organoboronic acids with alcohols in the presence of a catalyst. In the context of pyridine derivatives, such as those mentioned in the provided papers, the synthesis can involve nucleophilic substitution reactions followed by a Suzuki reaction, as indicated in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Additionally, the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine through Chan–Evans–Lam coupling conditions suggests a method for introducing the pyridine moiety to the boronic ester .

Molecular Structure Analysis

The molecular structure of boronic ester compounds is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For instance, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined using these techniques, and the optimized crystal structure was calculated using DFT . Similarly, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by spectroscopic methods and X-ray diffraction .

Chemical Reactions Analysis

Boronic esters are known for their role in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The papers provided do not directly discuss the chemical reactions of "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine," but they do mention the use of related boronic esters in various coupling reactions. For example, the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling of a boronic ester is described, highlighting the utility of these compounds in creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters, such as solubility, stability, and reactivity, are crucial for their application in organic synthesis. The deeply colored polymers containing boronic ester units described in one of the papers indicate that these compounds can impart specific optical properties to materials . The stability of 3-(diethylboryl)pyridine under ambient conditions, despite little steric hindrance on the boron atom, suggests that similar compounds like "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" may also exhibit significant stability, which is advantageous for their use in chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound is used in the synthesis of boric acid ester intermediates with benzene rings, involving a three-step substitution reaction. The structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is applied to calculate molecular structures, showing consistency with crystal structures (Huang et al., 2021).

  • Crystal Structure and Vibrational Properties Studies : Similar compounds are synthesized and characterized by spectroscopy. Single crystal structures are confirmed by X-ray diffraction, and DFT calculations are performed for comparative analysis of spectroscopic data (Wu et al., 2021).

Applications in Chemistry and Material Science

  • Application in Suzuki Coupling : It is used in Suzuki coupling reactions for synthesizing medicinally important compounds. The compound demonstrates applicability in both high throughput chemistry and large-scale synthesis (Bethel et al., 2012).

  • Use in Organic Liquid Electrolyte-Based Batteries : The compound is investigated as an electrolyte additive in organic liquid electrolyte-based fluoride shuttle batteries, showing potential in enhancing battery performance (Kucuk & Abe, 2020).

  • Synthesis of Luminescent Polymers : It is utilized in the synthesis of deeply colored polymers with high solubility in common organic solvents. These polymers have potential applications in various fields due to their unique luminescent properties (Welterlich et al., 2012).

  • Coordination Polymer Formation : The compound is used in forming two-dimensional coordination polymers with potential applications in material science (Al-Fayaad et al., 2020).

  • Catalytic Applications : It plays a role in the catalytic enantioselective borane reduction of benzyl oximes, a process significant in organic chemistry (Huang et al., 2011).

  • Synthesis of Functional Compounds : The compound is used in the synthesis of a variety of functional compounds, including intermediates for pharmaceuticals and materials science applications (Takagi & Yamakawa, 2013).

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMDFESAXKSEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370426
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

329214-79-1
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5,-Tetramethyl-1,2,3-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
AL Green - 2002 - library-archives.canada.ca
The range of commercially available aryl boronic acids is increasing due to the popularity of the Suzuki-Miyauri cross coupling reaction. However, pyridyl boronic acids are of limited …
Number of citations: 1 library-archives.canada.ca
Y Morimasa - 2021 - repository.kulib.kyoto-u.ac.jp
Catalytic diboration of alkynes with diboron reagents such as bis (pinacolato) diboron (1) provides stereoselective accesses to diborylalkenes. 1 Since the first report by Ishiyama, …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
Y Tokita, M Katoh, Y Ohta… - Chemistry–A European …, 2016 - Wiley Online Library
We have investigated the requirements for efficient Pd‐catalyzed Suzuki–Miyaura catalyst‐transfer condensation polymerization (Pd‐CTCP) reactions of 2‐alkoxypropyl‐6‐(5‐…
SJ Su, T Chiba, T Takeda, J Kido - Advanced Materials, 2008 - Wiley Online Library
Two pyridine-containing triphenylbenzene derivatives of 1, 3, 5-tri (m-pyrid-3-yl-phenyl) benzene (TmPyPB) and 1, 3, 5-tri (p-pyrid-3-yl-phenyl) benzene (TpPyPB)(see figure) with high …
Number of citations: 638 onlinelibrary.wiley.com
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
YG Luo, RS Basha, DM Reddy, YJ Xue, TH Chen… - Organic …, 2018 - ACS Publications
A palladium-catalyzed synthesis of 2,3-diaryl-N-methylindoles from o-alkynylanilines and aryl pinacol boronic esters was developed. The system possesses high functional group …
Number of citations: 20 pubs.acs.org
H Sasabe, D Tanaka, D Yokoyama… - Advanced Functional …, 2011 - Wiley Online Library
Organic light-emitting devices (OLEDs) are expected to be applied as eco-friendly solid-state lighting and next-generation flat-display panels.[1] To improve the efficacy of OLEDs, a …
Number of citations: 141 onlinelibrary.wiley.com
GA Nishiguchi, A Rico, H Tanner… - Journal of Medicinal …, 2017 - ACS Publications
RAS oncogenes have been implicated in >30% of human cancers, all representing high unmet medical need. The exquisite dependency on CRAF kinase in KRAS mutant tumors has …
Number of citations: 40 pubs.acs.org
Z Qiao, K Mardon, DHR Stimson, M Migotto… - Nuclear Medicine and …, 2020 - Elsevier
Introduction The increase in expression of tryptophan 2, 3-dioxygenases (TDO) and indoleamine 2,3-dioxygenase (IDO) have been reported as potential tumor biomarkers. TDO and …
Number of citations: 4 www.sciencedirect.com
M Prakash, Y Itoh, Y Fujiwara… - Journal of Medicinal …, 2021 - ACS Publications
Fat mass obesity-associated protein (FTO) is a DNA/RNA demethylase involved in the epigenetic regulation of various genes and is considered a therapeutic target for obesity, cancer, …
Number of citations: 13 pubs.acs.org

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